

# minimizing background fluorescence in Fluorescent Brightener 135 staining

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Compound of Interest					
Compound Name:	Fluorescent Brightener 135				
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# Technical Support Center: Fluorescent Brightener 135 Staining

Welcome to the technical support center for **Fluorescent Brightener 135** (FB 135) staining. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence and achieve optimal staining results. While **Fluorescent Brightener 135** is a recognized optical brightener, its use as a biological stain is less documented than common fluorophores. The guidance provided here adapts established principles of fluorescence microscopy to the context of FB 135 staining.

## Frequently Asked Questions (FAQs)

Q1: What is background fluorescence and why is it a problem?

Background fluorescence is any unwanted fluorescent signal that does not originate from the specific target being stained by **Fluorescent Brightener 135**. This "noise" can obscure the true signal from your target, reducing image contrast and making it difficult to distinguish specific staining from non-specific artifacts.[1][2][3] High background can lead to false positives and complicate the interpretation of your results.[2]

Q2: What are the primary sources of background fluorescence in microscopy?

Background fluorescence can be broadly categorized into two main types:



- Autofluorescence: This is the natural fluorescence emitted by the biological sample itself.[4]
   [5] Common sources include endogenous molecules like collagen, elastin, NADH, and lipofuscin.[5][6][7] The process of fixing tissues, especially with aldehyde-based fixatives like formaldehyde, can also induce autofluorescence by cross-linking proteins.[1][4][8]
- Non-specific Staining: This occurs when the fluorescent probe (**Fluorescent Brightener 135**) binds to components in the sample other than the intended target. This can be caused by excessive dye concentration, insufficient washing, or electrostatic interactions.[3][9][10]

Other sources can include fluorescent impurities in reagents, culture media containing phenol red, and the use of plastic-bottom imaging plates.[3][6]

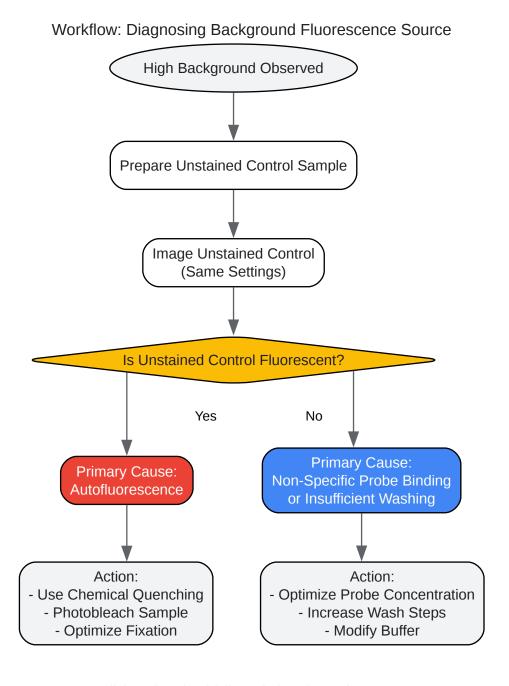
Q3: How can I determine the source of the high background in my experiment?

A systematic approach using controls is the most effective way to identify the source of background fluorescence.

- Unstained Control: Prepare a sample that goes through all the same processing steps (e.g., fixation, permeabilization) but is not incubated with Fluorescent Brightener 135.
- Analysis:
  - If the unstained control shows significant fluorescence, the problem is likely autofluorescence originating from your sample or fixation method.[11]
  - If the unstained control is dark but your stained sample has high background, the issue is likely due to non-specific binding of Fluorescent Brightener 135 or insufficient washing.
     [11]

This diagnostic step is crucial for choosing the correct troubleshooting strategy.





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**Caption:** Workflow for diagnosing the source of background fluorescence.

#### **Troubleshooting Guide: Autofluorescence**

Q4: My unstained control is bright. How can I reduce this autofluorescence?

High autofluorescence in the control sample points to issues with the sample itself or the preparation method. Here are several strategies to address this.



- Chemical Quenching: Certain chemicals can be used to guench autofluorescence.
  - Sodium Borohydride (NaBH<sub>4</sub>): This reducing agent is effective at diminishing autofluorescence caused by aldehyde fixation.[5][12]
  - Sudan Black B: This lipophilic dye is excellent for quenching autofluorescence from lipofuscin, a pigment that accumulates in aging cells.[1][7] However, be aware that Sudan Black B can introduce its own background signal in the red and far-red channels.[1]
  - Commercial Quenching Reagents: Products like TrueVIEW® or TrueBlack® are specifically designed to reduce autofluorescence from various sources, including collagen, elastin, and red blood cells.[7][13]
- Photobleaching: Before staining, you can intentionally photobleach the sample by exposing it
  to high-intensity light from your microscope's light source.[14][15] This process destroys the
  endogenous fluorophores responsible for autofluorescence without affecting the subsequent
  staining with FB 135.[14]
- Sample Preparation Optimization:
  - Fixation: Minimize the duration of aldehyde fixation to the shortest time necessary for adequate preservation.[4][12] Consider using alternatives to glutaraldehyde, which is known to cause more autofluorescence than formaldehyde.[12]
  - Perfusion: If working with tissues, perfuse the animal with a phosphate-buffered saline (PBS) solution before fixation to remove red blood cells, which are a source of hemerelated autofluorescence.[4][12]

## **Troubleshooting Guide: Non-Specific Staining**

Q5: My unstained control is clean, but the FB 135-stained sample has high background. What should I do?

This pattern indicates that the FB 135 probe is binding non-specifically throughout the sample. The following steps can help improve specificity.

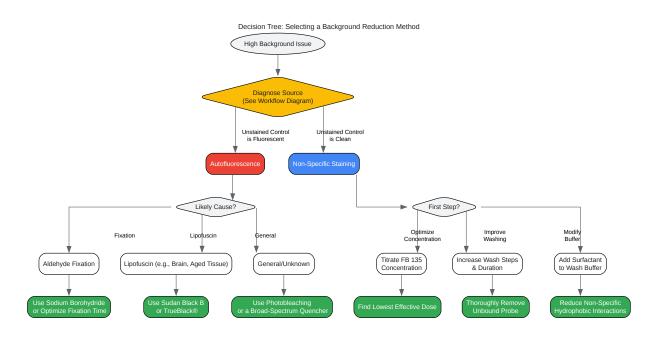


#### Troubleshooting & Optimization

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- Optimize Probe Concentration: The most common cause of non-specific binding is using too
  high a concentration of the fluorescent probe.[16] Perform a titration experiment to determine
  the lowest concentration of FB 135 that still provides a strong, specific signal with minimal
  background.[3]
- Increase Washing: Insufficient washing may leave unbound probe molecules in the sample.
   [3][11] Increase the number and/or duration of the wash steps after incubation with FB 135 to more effectively remove unbound dye.
- Modify Wash Buffer: Adding a low concentration of a non-ionic surfactant, such as Tween-20 (e.g., 0.05%), to your wash buffer can help reduce non-specific hydrophobic interactions that may cause the dye to stick to unintended targets.[17]





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Caption: Decision tree for selecting a background reduction method.

#### **Data Presentation**

## **Table 1: Example Titration of Fluorescent Brightener 135**



This table illustrates how to structure a titration experiment to find the optimal probe concentration. The goal is to find the concentration that maximizes the Signal-to-Noise Ratio.

FB 135 Concentration	Signal Intensity (Arbitrary Units)	Background Intensity (A.U.)	Signal-to- Noise Ratio (Signal/Backgr ound)	Notes
0.5 μΜ	350	150	2.3	Weak specific signal.
1.0 μΜ	800	180	4.4	Good signal, low background.
2.0 μΜ	1500	250	6.0	Optimal: Strong signal, acceptable background.
5.0 μΜ	1800	800	2.25	Strong signal, but high background reduces ratio.
10.0 μΜ	1900	1600	1.18	Saturated signal, unacceptable background.

**Table 2: Comparison of Common Autofluorescence Quenching Methods** 



Method	Target Autofluorescence	Pros	Cons
Sodium Borohydride	Aldehyde Fixation- Induced[5]	Easy to prepare; Effective for aldehyde- induced background.	Can have variable effectiveness; May impact certain epitopes if used with IHC.
Sudan Black B	Lipofuscin[1][7]	Very effective for lipofuscin.	Can introduce red/far- red background fluorescence; Can precipitate.[1]
Photobleaching	Broad Spectrum Endogenous Fluorophores[14]	No chemical additions needed; Effective across many wavelengths.	Can be time- consuming; Requires high-intensity light source.[14]
Commercial Kits	Specified by manufacturer (e.g., collagen, RBCs, lipofuscin)[7][13]	Optimized and validated; Often highly effective with simple protocols.	Higher cost compared to "home-brew" solutions.

### **Experimental Protocols**

# Protocol 1: General Staining with Fluorescent Brightener 135

- Sample Preparation: Prepare cells or tissue sections on microscope slides or imaging dishes as required by your experimental design.
- Fixation (Optional): Fix samples with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Washing: Wash the samples three times with PBS for 5 minutes each.
- Permeabilization (Optional): If targeting intracellular structures, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.



- Washing: Repeat the wash step (Step 3).
- Staining: Prepare the desired concentration of Fluorescent Brightener 135 (determined via titration) in PBS. Incubate the samples with the staining solution for 15-30 minutes at room temperature, protected from light.
- Final Washes: Wash the samples three to five times with PBS for 5 minutes each to remove all unbound dye.
- Mounting: Mount the coverslip using an appropriate anti-fade mounting medium.
- Imaging: Image the sample using a fluorescence microscope with the appropriate excitation and emission filters for FB 135.

# Protocol 2: Reducing Aldehyde-Induced Autofluorescence with Sodium Borohydride

This protocol should be performed after fixation and before permeabilization or staining.

- Fixation and Washing: Fix and wash your sample as described in Protocol 1 (Steps 2-3).
- Prepare NaBH<sub>4</sub> Solution: Prepare a fresh solution of 0.1% Sodium Borohydride in PBS.
   Caution: NaBH<sub>4</sub> will bubble upon contact with liquid. Prepare fresh and use in a well-ventilated area.
- Incubation: Incubate the samples in the NaBH<sub>4</sub> solution for 10-15 minutes at room temperature.
- Thorough Washing: Wash the samples thoroughly three times with PBS for 5 minutes each to remove all residual NaBH4.
- Proceed with Staining: Continue with your standard staining protocol (e.g., from Protocol 1, Step 4 or 6).

#### **Protocol 3: Pre-Staining Photobleaching**

This protocol should be performed on the fixed and washed sample before incubation with FB 135.



- Sample Preparation: Prepare, fix, and wash your sample on a microscope slide. Mount with a drop of PBS and a coverslip to prevent drying.
- Locate Area of Interest: Place the slide on the microscope stage.
- Expose to Light: Using a widefield fluorescence microscope, open the shutter and expose the sample to broad-spectrum, high-intensity light (e.g., from a mercury or xenon arc lamp) for a period ranging from several minutes to over an hour. The optimal time will depend on the sample type and the intensity of the light source and must be determined empirically.
- Check for Reduction: Periodically check the autofluorescence level until it has been significantly reduced.
- Stain Sample: Carefully remove the coverslip, wash with PBS, and proceed with the FB 135 staining protocol.

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